REACTION_CXSMILES
|
CO.[Li+].[BH4-].C([O:7][C:8]([C:10]1[CH:18]=[C:13]2[CH2:14][CH2:15][CH2:16][CH2:17][N:12]2[N:11]=1)=O)C>C1COCC1>[N:11]1[N:12]2[CH2:17][CH2:16][CH2:15][CH2:14][C:13]2=[CH:18][C:10]=1[CH2:8][OH:7] |f:1.2|
|
Name
|
|
Quantity
|
862 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NN2C(CCCC2)=C1
|
Control Type
|
AMBIENT
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at room temperature and 1.5 h at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with 1 mol/L HCl at pH 1
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Solid K2CO3 was added to the solution
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=C2N1CCCC2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 691 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 102.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |